Cas no 104972-21-6 (methyl (2S)-2-amino-4-sulfanylbutanoate)

Methyl (2S)-2-amino-4-sulfanylbutanoate is a chiral compound offering high purity and selectivity. It serves as a versatile intermediate in the synthesis of amino sulfide derivatives, providing a reliable source of the (S)-enantiomer. Its stability and ease of handling make it an essential reagent in organic synthesis, particularly in the development of biologically active molecules.
methyl (2S)-2-amino-4-sulfanylbutanoate structure
104972-21-6 structure
商品名:methyl (2S)-2-amino-4-sulfanylbutanoate
CAS番号:104972-21-6
MF:C5H11NO2S
メガワット:149.211
MDL:MFCD19207192
CID:3455402
PubChem ID:53849967

methyl (2S)-2-amino-4-sulfanylbutanoate 化学的及び物理的性質

名前と識別子

    • L-HOMOCYSTEINE, METHYL ESTER
    • (S)-2-Amino-4-mercapto-butyric acid methyl ester
    • (S)-Methyl 2-amino-4-mercaptobutanoate
    • methyl (2S)-2-amino-4-sulfanylbutanoate
    • EN300-1600866
    • SCHEMBL111101
    • AKOS006365524
    • Methyl L-homocysteinate
    • 104972-21-6
    • L-Homocysteine, methyl ester
    • MDL: MFCD19207192
    • インチ: InChI=1S/C5H11NO2S/c1-8-5(7)4(6)2-3-9/h4,9H,2-3,6H2,1H3/t4-/m0/s1
    • InChIKey: GPBQMUGQGMBCNZ-BYPYZUCNSA-N

計算された属性

  • せいみつぶんしりょう: 149.05104977Da
  • どういたいしつりょう: 149.05104977Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 4
  • 複雑さ: 97
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.1

methyl (2S)-2-amino-4-sulfanylbutanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1126468-500mg
(S)-2-Amino-4-mercapto-butyric acid methyl ester
104972-21-6 95%
500mg
$940 2024-07-28
Enamine
EN300-1600866-10.0g
methyl (2S)-2-amino-4-sulfanylbutanoate
104972-21-6
10g
$4421.0 2023-06-04
Enamine
EN300-1600866-0.5g
methyl (2S)-2-amino-4-sulfanylbutanoate
104972-21-6
0.5g
$987.0 2023-06-04
Enamine
EN300-1600866-500mg
methyl (2S)-2-amino-4-sulfanylbutanoate
104972-21-6
500mg
$1001.0 2023-09-23
Enamine
EN300-1600866-250mg
methyl (2S)-2-amino-4-sulfanylbutanoate
104972-21-6
250mg
$959.0 2023-09-23
eNovation Chemicals LLC
Y1126468-5g
(S)-2-Amino-4-mercapto-butyric acid methyl ester
104972-21-6 95%
5g
$6585 2025-02-26
eNovation Chemicals LLC
Y1126468-5g
(S)-2-Amino-4-mercapto-butyric acid methyl ester
104972-21-6 95%
5g
$6585 2024-07-28
Enamine
EN300-1600866-0.1g
methyl (2S)-2-amino-4-sulfanylbutanoate
104972-21-6
0.1g
$904.0 2023-06-04
Enamine
EN300-1600866-1.0g
methyl (2S)-2-amino-4-sulfanylbutanoate
104972-21-6
1g
$1029.0 2023-06-04
Enamine
EN300-1600866-0.05g
methyl (2S)-2-amino-4-sulfanylbutanoate
104972-21-6
0.05g
$864.0 2023-06-04

methyl (2S)-2-amino-4-sulfanylbutanoate 関連文献

methyl (2S)-2-amino-4-sulfanylbutanoateに関する追加情報

Methyl (2S)-2-amino-4-sulfanylbutanoate: A Comprehensive Overview

Methyl (2S)-2-amino-4-sulfanylbutanoate (CAS No. 104972-21-6) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as S-methyl cysteine methyl ester, is a derivative of cysteine, an essential amino acid. Its unique chemical structure and properties make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The chemical formula of methyl (2S)-2-amino-4-sulfanylbutanoate is C5H11NO2S, and it has a molecular weight of 149.21 g/mol. The compound is characterized by its chiral center at the carbon atom adjacent to the amino group, which imparts stereospecificity to its biological activities. This chiral nature is crucial for its use in enantioselective synthesis, where the ability to produce optically pure compounds is essential.

In recent years, methyl (2S)-2-amino-4-sulfanylbutanoate has gained attention for its potential in the development of novel drugs and therapeutic agents. One of the key areas of research involves its role as a precursor in the synthesis of peptides and proteins. The sulfur-containing side chain of cysteine derivatives, such as methyl (2S)-2-amino-4-sulfanylbutanoate, can participate in disulfide bond formation, which is critical for the structural stability and function of many proteins.

Moreover, methyl (2S)-2-amino-4-sulfanylbutanoate has been explored for its antioxidant properties. Sulfur-containing compounds are known to have potent antioxidant effects due to their ability to scavenge reactive oxygen species (ROS). This property makes methyl (2S)-2-amino-4-sulfanylbutanoate a promising candidate for developing drugs that target oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.

In the context of drug discovery, methyl (2S)-2-amino-4-sulfanylbutanoate has been utilized in the synthesis of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The sulfur moiety in methyl (2S)-2-amino-4-sulfanylbutanoate can be exploited to design prodrugs with improved pharmacokinetic properties, such as enhanced solubility and reduced toxicity.

The synthetic versatility of methyl (2S)-2-amino-4-sulfanylbutanoate has also been leveraged in the development of new materials. For instance, it can be used as a building block in the synthesis of polymers with specific functional groups. These polymers have applications in various fields, including drug delivery systems and tissue engineering.

In addition to its synthetic applications, methyl (2S)-2-amino-4-sulfanylbutanoate has been studied for its potential in agricultural chemistry. As a derivative of cysteine, it can be used to develop novel plant growth regulators and pesticides. The sulfur-containing moiety can enhance the bioactivity and selectivity of these compounds, making them more effective and environmentally friendly.

The safety profile of methyl (2S)-2-amino-4-sulfanylbutanoate is an important consideration for its practical applications. Extensive toxicological studies have shown that it is generally safe when handled under appropriate conditions. However, like any chemical compound, it should be used with caution and proper safety measures should be followed to minimize potential risks.

In conclusion, methyl (2S)-2-amino-4-sulfanylbutanoate (CAS No. 104972-21-6) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure and properties make it an invaluable intermediate in various synthetic processes and a promising candidate for developing novel drugs and materials. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in modern scientific endeavors.

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